molecular formula C17H14N2O5S2 B2753202 Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate CAS No. 477568-06-2

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate

Cat. No.: B2753202
CAS No.: 477568-06-2
M. Wt: 390.43
InChI Key: IZRFMFYAKBHGFU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3 and a carboxamido-linked 5-nitrobenzo[b]thiophene moiety at position 3. The ethyl ester at position 2 enhances its solubility and reactivity for further derivatization.

Properties

IUPAC Name

ethyl 3-methyl-5-[(5-nitro-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-3-24-17(21)15-9(2)6-14(26-15)18-16(20)13-8-10-7-11(19(22)23)4-5-12(10)25-13/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRFMFYAKBHGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-nitrobenzo[b]thiophene-2-carboxylic acid with ethyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The thiophene rings can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Coupling Reactions: Palladium catalysts, boronic acids, or halides

Major Products

    Reduction: Ethyl 3-methyl-5-(5-aminobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate

    Hydrolysis: 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylic acid

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate, exhibit significant anticancer properties. For instance, compounds containing the thiophene moiety have been shown to inhibit various cancer cell lines, including renal (A498), lung (NCI-H226), kidney (CAKI-1), and breast cancers (MDA-MB-468, MCF7) . The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive bacteria (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans and Aspergillus niger . These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Thiophene derivatives are recognized for their anti-inflammatory properties. This compound may serve as a scaffold for designing new anti-inflammatory drugs, with studies indicating its potential to inhibit cyclooxygenase enzymes involved in inflammatory processes .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer activity of thiophene derivatives, this compound was screened against multiple cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound demonstrated significant inhibition against both bacterial and fungal strains, supporting its development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituents at Position 5 Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate 5-nitrobenzo[b]thiophene-2-carboxamido C₁₈H₁₅N₃O₅S₂ 417.46 Enzyme inhibition (hypothetical)
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate Amino group C₁₂H₁₃NO₂S 235.30 Intermediate for kinase inhibitors
Ethyl 3-methyl-5-[(N-methylbenzeneimidamido)thiophene-2-carboxylate N-methylbenzeneimidamido C₁₆H₁₈N₂O₂S 302.39 Biologically active scaffold
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzoylamino and imidazolyl-methyl-amino groups C₂₂H₂₀N₄O₃S 420.48 SARS-CoV-2 Mpro inhibition (DAS = 43)
Ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylate Cycloaddition-derived fused ring system C₁₅H₁₂O₅S 304.32 Photochemical applications

Key Differences in Properties and Reactivity

  • Electron-Withdrawing vs.
  • Solubility: The ethyl ester in the target compound improves solubility in organic solvents, whereas amino-substituted analogues (e.g., ) may exhibit higher polarity and aqueous solubility.
  • Synthetic Routes : The target compound’s nitrobenzo[b]thiophene moiety is synthesized via microwave-assisted hydrolysis (94% yield, ), contrasting with Sandmeyer reactions () or condensation methods ().

Biological Activity

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate, a compound with potential therapeutic applications, has garnered attention due to its unique chemical structure and biological properties. This article explores its biological activity, highlighting relevant research findings, case studies, and potential implications in pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₁N₄O₄S
  • Molecular Weight : 265.29 g/mol
  • CAS Number : 17514-60-2

The compound features a thiophene core substituted with a nitro group and an ethyl ester, which may contribute to its biological activity.

This compound exhibits several mechanisms that underlie its biological effects:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in bacterial virulence, particularly those related to the Type III secretion system (T3SS), which is critical for the pathogenicity of certain Gram-negative bacteria .
  • Antimicrobial Activity : The nitro group in its structure is known to enhance antimicrobial properties. Research has shown that derivatives of similar compounds can exhibit significant antibacterial effects against various pathogens .
  • Anti-cancer Potential : Compounds with thiophene moieties have been investigated for their anti-cancer properties. This compound may act on cancer cell lines by inducing apoptosis or inhibiting proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Biological Activity Description Reference
AntimicrobialInhibits growth of Gram-negative bacteria via T3SS inhibition
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific virulence factors in pathogenic bacteria

Case Studies

  • Inhibition of T3SS : A study demonstrated that this compound significantly reduced the secretion of virulence factors in E. coli, suggesting its potential as a therapeutic agent against bacterial infections .
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, leading to a reduction in cell viability and induction of apoptotic pathways .

Q & A

Q. What are the key synthetic routes for preparing Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of the benzo[b]thiophene core. A common route includes:

Condensation : Ethyl mercaptoacetate reacts with 2-chloro-5-nitrobenzaldehyde under basic conditions (e.g., t-BuOK in EtOH) to form ethyl 5-nitrobenzo[b]thiophene-2-carboxylate .

Functionalization : The nitro group is retained, and the carboxylate is coupled to a thiophene-2-carboxamide intermediate via amide bond formation. Reaction conditions (e.g., DMF as solvent, TEA as catalyst) are critical for yield optimization .

Esterification : Final ethyl ester groups are introduced or retained via controlled alcohol/HCl reflux .
Key challenges include maintaining nitro-group stability during coupling and minimizing side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR confirm structural integrity, including nitrobenzamido proton shifts (δ 8.0–8.8 ppm for aromatic protons) and ester carbonyl signals (δ 160–165 ppm) .
  • X-ray Crystallography : Resolves bond angles and packing motifs. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, though high-resolution data is required due to the compound’s nitro-group electron density challenges .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~460–470 for C19_{19}H15_{15}N3_{3}O6_{6}S2_{2}) .

Q. What functional groups dictate reactivity in this compound?

  • Methodological Answer :
  • Nitro Group (NO2_2) : Electron-withdrawing; enhances electrophilic substitution resistance but participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) .
  • Amide Linkage (CONH) : Stabilizes intramolecular hydrogen bonding, influencing solubility and biological target interactions .
  • Ethyl Ester (COOEt) : Hydrolyzable under basic conditions to carboxylic acid, enabling further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while EtOH minimizes nitro-group side reactions during esterification .
  • Catalyst Screening : Triethylamine (TEA) vs. DMAP for amidation: TEA reduces racemization but may require higher equivalents .
  • Temperature Control : Low temperatures (-35°C) during LiAlH4_4 reductions prevent nitro-group degradation .
    Example Optimization : Substituting THF with CH2_2Cl2_2 in chlorination steps increased yield from 75% to 90% in analogous compounds .

Q. What structure-activity relationships (SAR) are observed for analogs of this compound?

  • Methodological Answer : Substituent effects on biological activity (e.g., antimicrobial, antitumor) are critical. Comparative data from PubChem () highlights:
Substituent PositionFunctional GroupActivity Trend (vs. Parent Compound)
Benzo[b]thiophene-2-Nitro (NO2_2)↑ Antitumor (IC50_{50} reduced 40%)
Thiophene-5-Methyl (CH3_3)↓ Solubility, ↑ Metabolic Stability
Amide LinkageChlorine (Cl)↑ Antimicrobial (MIC 2 µg/mL vs. S. aureus)

SAR studies require systematic substitution (e.g., replacing nitro with cyano) and bioassay screening (e.g., MTT assays for cytotoxicity) .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may arise from polymorphic forms. X-ray structures reveal:
  • Polymorph A : Planar thiophene ring with strong π-π stacking → enhanced target binding.
  • Polymorph B : Non-planar conformation → reduced activity.
    Using SHELXD for phase refinement ensures accurate electron density maps to distinguish polymorphs .

Q. What computational methods complement experimental data for mechanistic studies?

  • Methodological Answer :
  • Docking Simulations (AutoDock Vina) : Predict binding to targets like EGFR kinase (PDB: 1M17). Nitro-group orientation correlates with hydrogen-bonding interactions .
  • DFT Calculations (Gaussian) : Optimize ground-state geometries to explain NMR chemical shifts (e.g., nitro-group deshielding effects) .
  • MD Simulations (GROMACS) : Assess stability of amide linkages in physiological conditions (e.g., 100 ns trajectories in water) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Variations in measured solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL in PBS) arise from:
  • Purity : HPLC-determined purity >98% reduces aggregation artifacts .
  • pH Effects : Ester hydrolysis at pH >7 increases apparent solubility via carboxylate formation .
    Standardized protocols (e.g., shake-flask method at pH 6.8) are recommended .

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